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Compound of Interest

Compound Name: Cedirogant

Cat. No.: B3325134

For research use only. Not for use in diagnostic procedures.

Introduction

Cedirogant (also known as ABBV-157) is a potent and orally bioavailable small molecule that
functions as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma thymus
(RORYyt). RORyt is a key transcription factor that governs the differentiation and function of T
helper 17 (Th17) cells, which are critical producers of pro-inflammatory cytokines such as
Interleukin-17A (IL-17A) and IL-17F.[1][2] By inhibiting RORYyt activity, Cedirogant effectively
downregulates the IL-17/IL-23 signaling pathway, which is implicated in the pathogenesis of
various autoimmune and inflammatory diseases, most notably psoriasis.[3][4]

These application notes provide an overview of Cedirogant's mechanism of action, available
data on its activity, and representative protocols for its use in cellular studies to evaluate RORyt
inhibition and its downstream effects. It is important to note that while Cedirogant has
undergone clinical investigation, detailed protocols for its use in preclinical in vitro studies are
not extensively published. The methodologies described herein are based on established
assays for characterizing RORyt inverse agonists.

Mechanism of Action

RORyt is a nuclear receptor that plays a pivotal role in the development of Th17 cells.[5] Upon
activation, RORyt binds to specific DNA sequences in the promoter regions of target genes,
including IL17A and IL17F, driving their transcription. Cedirogant, as an inverse agonist, binds
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to the ligand-binding domain of RORyt.[6] This binding event does not activate the receptor but
instead stabilizes it in an inactive conformation. This prevents the recruitment of coactivators
necessary for gene transcription, thereby suppressing the expression of IL-17 and other
RORyt-dependent genes.[6][7]

Data Presentation

While specific in vitro cellular dosages for Cedirogant are not widely available in published
literature, data from clinical and ex vivo studies provide valuable insights into its potency and
pharmacokinetic profile.

Table 1: Cedirogant Activity and Pharmacokinetic
Parameters
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Parameter

Value

Context

Source

Ex vivo ICso

0.56 mg/L

Half-maximal
inhibitory
concentration for IL-
17A production in
stimulated whole
blood from clinical trial

participants.

[8]1°]

Human PK (Single

Dose)

20-750 mg

Range of single
ascending doses
administered to
healthy participants
and psoriasis patients

in Phase | trials.

[1](2]

Human PK (Multiple

Dose)

75-375 mg (once
daily)

Range of multiple
ascending doses
administered in Phase

I and Il trials.

(1112131

Time to Max. Plasma

Median time to reach

maximum plasma

2-5 hours _ [1][2]
Conc. concentration after
oral administration.
The mean terminal
. half-life observed
Mean Terminal Half- )
16-28 hours across different [1][2]

life

populations and

dosing regimens.

Note: The clinical dose range was determined based on preclinical in vitro and in vivo

pharmacology and toxicology studies, though the specific data from these studies are not

publicly detailed.[1]

Mandatory Visualizations
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Caption: Inhibition of the RORYyt signaling pathway by Cedirogant, preventing Th17
differentiation and IL-17 production.
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Experimental Workflow for Evaluating RORyt Inverse
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Caption: A generalized workflow for assessing the efficacy of Cedirogant in an in vitro Th17

differentiation assay.

Experimental Protocols
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The following is a representative protocol for a human Th17 cell differentiation assay to
determine the potency of a RORyt inverse agonist like Cedirogant. Researchers should
optimize conditions based on their specific cell source and reagents.

Protocol: Human Th17 Cell Differentiation and IL-17A
Inhibition Assay

1. Objective: To measure the dose-dependent inhibition of IL-17A production by Cedirogant in
primary human naive CD4+ T cells cultured under Th17-polarizing conditions.

2. Materials:
e Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naive CD4+ T cells.
e Naive CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting).

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
100 U/mL penicillin, and 100 pg/mL streptomycin.

e Human CD3/CD28 T-Cell Activator (e.g., Dynabeads™ or plate-bound antibodies).

e Thl7-Polarizing Cytokines (Human):

(¢]

IL-1B (10-20 ng/mL)

[¢]

IL-6 (20-50 ng/mL)

o

IL-23 (10-20 ng/mL)

o

TGF-B1 (1-5 ng/mL)

o

Anti-IL-4 antibody (1-5 pg/mL)

[¢]

Anti-IFN-y antibody (1-5 pg/mL)

e Cedirogant (prepare a 10 mM stock solution in DMSO, then serially dilute in culture
medium).
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ELISA or HTRF kit for human IL-17A quantification.

96-well flat-bottom cell culture plates.

Cell viability assay reagent (e.g., CellTiter-Glo®).
3. Method:
Day O: T Cell Isolation and Plating

¢ |solate naive CD4+ T cells from human PBMCs according to the manufacturer's protocol for
the isolation Kit.

e Assess cell purity and viability.

e Resuspend cells in complete RPMI-1640 medium and plate them at a density of 1 x 105 to 2
x 10° cells per well in a 96-well plate.

o Add CD3/CD28 T-Cell Activator to each well to stimulate the T cells.

Day 0: Compound Treatment

Prepare serial dilutions of Cedirogant in complete medium. A typical concentration range to
test for a novel RORyt inhibitor might be from 1 nM to 10 uM. Given the ex vivo ICso of ~0.56
mg/L (approximately 1 uM, assuming a molecular weight around 560 g/mol ), a range
spanning 10 nM to 5 uM would be appropriate.

e Add the diluted Cedirogant or a vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

e Add the Th17-polarizing cytokine cocktail to all wells (except for negative controls, e.g.,
unstimulated cells or ThO conditions).

e Bring the final volume in each well to 200 pL.
Day 3-5: Endpoint Analysis

o After 3 to 5 days of incubation at 37°C and 5% CO:, centrifuge the plate to pellet the cells.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b3325134?utm_src=pdf-body
https://www.benchchem.com/product/b3325134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Carefully collect the cell culture supernatant for IL-17A analysis. Store at -80°C if not
analyzed immediately.

e Quantify the concentration of IL-17A in the supernatants using an ELISA or HTRF assay,
following the manufacturer's instructions.

o To assess cytotoxicity, perform a cell viability assay on the remaining cells in the plate
according to the manufacturer's protocol.

4. Data Analysis:
o Correct for background by subtracting the values from blank wells.

o Normalize the IL-17A production data by expressing it as a percentage of the vehicle-treated
control (100% activity).

» Plot the percentage of inhibition against the logarithm of the Cedirogant concentration.
» Calculate the ICso value by fitting the data to a four-parameter logistic (4PL) curve.

» Evaluate cell viability data to ensure that the observed inhibition of IL-17A is not due to
cytotoxicity.

Disclaimer: This document is intended to provide guidance and application notes for
researchers. All experiments should be conducted in a safe laboratory environment, and all
reagents should be handled according to the manufacturer's safety data sheets. The provided
protocols are representative and may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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